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Introduction

Iridium trichloride (IrCl₃) and its derivatives, particularly half-sandwich complexes like

[Cp*IrCl₂]₂, are highly effective precursors for catalysts in transfer hydrogenation reactions. This

method offers a valuable alternative to traditional hydrogenation using molecular hydrogen,

employing readily available hydrogen donors such as isopropanol, formic acid, and even

sustainable sources like glucose. These iridium-based catalysts demonstrate remarkable

activity and selectivity in the reduction of a wide range of functional groups, including ketones,

aldehydes, imines, and N-heteroarenes, providing access to valuable chiral alcohols and

amines, which are crucial intermediates in the pharmaceutical and fine chemical industries.

The versatility of iridium catalysts stems from the ability to tune their steric and electronic

properties through the coordination of various ligands. This allows for the development of highly

efficient and, in many cases, asymmetric catalytic systems. The reactions are often performed

under mild conditions and can exhibit high turnover numbers (TON) and turnover frequencies

(TOF), making them attractive for industrial applications.

Mechanism of Action

The mechanism of iridium-catalyzed transfer hydrogenation is often debated and can vary

depending on the specific catalyst system and substrate. However, a common feature is the

formation of an iridium-hydride species, which is the active hydrogenating agent. Two

predominant mechanistic pathways are often considered:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b157924?utm_src=pdf-interest
https://www.benchchem.com/product/b157924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outer-Sphere Mechanism: In this pathway, the substrate is not directly coordinated to the

iridium center. Instead, the hydride is transferred from the iridium-hydride complex to the

substrate in the turnover-determining step. This is often facilitated by a bifunctional

mechanism where a ligand on the iridium complex (e.g., an N-H group) protonates the

carbonyl oxygen or imine nitrogen, enhancing the electrophilicity of the carbon atom for

hydride attack.[1][2][3]

Inner-Sphere Mechanism: This mechanism involves the coordination of the substrate to the

iridium center prior to the hydride transfer. The hydride, already attached to the iridium, then

migrates to the coordinated substrate.

Recent studies, particularly for sterically hindered substrates, often favor an outer-sphere or a

cooperative mechanism involving the catalyst, a base, and the hydrogen donor.[2][3] For

instance, in the hydrogenation of ketones, an iridium(III) complex containing an N-heterocyclic

carbene with a primary amine donor can operate via an alcohol-assisted outer-sphere

bifunctional mechanism.[1] Similarly, the hydrogenation of bulky N-aryl imines is proposed to

proceed through a proton-first, outer-sphere mechanism.[2]

Below is a generalized representation of a catalytic cycle for the transfer hydrogenation of a

ketone with isopropanol, proceeding through an outer-sphere bifunctional mechanism.
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Figure 1: Generalized catalytic cycle for iridium-catalyzed transfer hydrogenation.

Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of
Aromatic Ketones using a [Cp*IrCl₂]₂-derived Catalyst
This protocol describes the asymmetric transfer hydrogenation of acetophenone to 1-

phenylethanol using a catalyst generated in situ from [Cp*IrCl₂]₂ and a chiral ligand, such as

TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[4] Isopropanol serves as both

the hydrogen donor and the solvent.

Materials:

[Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer)
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(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or its (R,R) enantiomer

Acetophenone

Isopropanol (i-PrOH), anhydrous

Potassium tert-butoxide (KOtBu) or Sodium hydroxide (NaOH)

Inert gas (Argon or Nitrogen)

Schlenk flask or sealed reaction tube

Standard glassware for workup and purification

Experimental Workflow:
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Figure 2: Workflow for asymmetric transfer hydrogenation of ketones.
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Procedure:

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine [Cp*IrCl₂]₂

(0.0025 mmol, 1.0 mg) and (S,S)-TsDPEN (0.0055 mmol, 2.0 mg).

Solvent Addition: Add 5 mL of anhydrous isopropanol to the flask.

Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation

of the active catalyst complex.

Reaction Initiation: To this solution, add the base (e.g., 0.05 mmol of KOtBu or NaOH)

followed by acetophenone (0.5 mmol).

Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C with stirring for the

specified time (e.g., 1-24 hours). Monitor the reaction progress by TLC or GC.

Workup: After completion, cool the reaction to room temperature. Quench with water and

extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography if

necessary. Determine the conversion and enantiomeric excess (ee) by chiral GC or HPLC

analysis.

Protocol 2: Transfer Hydrogenation of N-Heteroarenes
using Formic Acid
This protocol outlines the reduction of quinolines to tetrahydroquinolines using an iridium

catalyst with formic acid as the hydrogen source in water.[5] This method is notable for its use

of an environmentally benign solvent and hydrogen donor.

Materials:

Iridium catalyst (e.g., a water-soluble Cp*Ir(III) complex, 1.0 mol%)

Substituted quinoline (0.25 mmol)
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Formic acid (HCOOH, 5.0 equivalents)

Water (2.0 mL)

Sodium bicarbonate (NaHCO₃) for neutralization

Ethyl acetate (EtOAc) for extraction

Standard laboratory glassware

Procedure:

Reaction Setup: To a 25 mL Schlenk tube, add the quinoline substrate (0.25 mmol), the

iridium catalyst (1.0 mol%, e.g., 1.4 mg), and water (2.0 mL).

Hydrogen Donor Addition: Add formic acid (5.0 equiv, 57 mg, 47 μL) to the mixture.

Reaction: Stir the mixture at room temperature for 12 hours under air.

Workup: Upon completion, dilute the mixture with water (15.0 mL) and neutralize with solid

sodium bicarbonate.

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10.0 mL).

Purification: Wash the combined organic extracts with brine (3 x 10.0 mL), dry over

anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product can be

further purified by column chromatography.

Analysis: Analyze the product by GC-MS and NMR to confirm its structure and purity.

Data Summary
The following tables summarize representative quantitative data for iridium-catalyzed transfer

hydrogenation reactions from the literature.

Table 1: Asymmetric Transfer Hydrogenation of Ketones

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry

Catal
yst
Syste
m

Subst
rate

H-
Dono
r

Base
S/C
Ratio

Time
(h)

Yield
(%)

ee
(%)

Ref

1

[CpIrCl

₂]₂ /

TsDPE

N

Acetop

henon

e

i-PrOH KOtBu 200:1 1 >99 97 [4]

2

[CpIrCl

₂]₂ /

TsDPE

N

4-

Chloro

acetop

henon

e

HCOO

H/NEt₃
- 100:1 12 98 98 [4]

3

Iridium

-NNP

Compl

ex

Acetop

henon

e

i-PrOH KOtBu 2000:1 24 98 99 [6]

4

Iridium

-NHC

Compl

ex

Benzo

pheno

ne

H₂ (25

bar)
KOtBu 200:1 3 98 N/A [1]

S/C = Substrate-to-Catalyst Ratio; ee = Enantiomeric Excess

Table 2: Transfer Hydrogenation of Imines and N-Heteroarenes
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Entry

Cataly
st
Syste
m

Substr
ate

H-
Donor

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

Ref

1

Water-

soluble

Ir-

comple

x

2-

Methylq

uinoline

HCOO

H
Water RT 12 99 [5]

2

[Ir(cod)

(NHC)

(P)]PF₆

N-

Benzyli

deneani

line

i-PrOH KOtBu 80 1 >99 [7]

3

[Cp*IrCl

₂]₂ /

ligand

2-

Phenylq

uinoline

HCOO

H

H₂O/Me

OH
RT 12 99 [5]

RT = Room Temperature

Table 3: Transfer Hydrogenation using Sustainable H-Donors

Entry
Catalyst
System

Substra
te

H-Donor Solvent
Temp
(°C)

Yield
(%)

Ref

1

Iridium-

diamine

complex

Acetophe

none
Glucose Water 100 99 [8][9]

2

Iridium-

diamine

complex

4-

Methoxy

acetophe

none

Glucose DMAc 100 99 [8][9]

3
(PCN)Ir

complex

1-Phenyl-

1-

propene

Ethanol - 100
95 (97%

ee)
[10]
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DMAc = N,N-dimethylacetamide
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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